molecular formula C21H20N2O3S2 B2793061 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941923-07-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Katalognummer: B2793061
CAS-Nummer: 941923-07-5
Molekulargewicht: 412.52
InChI-Schlüssel: QKBIOYTVUNNVAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via an acetamide bridge to a thiazol-4-yl core substituted with a (4-methylbenzyl)thio moiety. The benzo[d][1,3]dioxole group is notable in medicinal chemistry for its role in enhancing blood-brain barrier permeability and modulating enzyme interactions (e.g., cytochrome P450 inhibition) . The thiazol ring, a common pharmacophore, contributes to diverse biological activities, including antimicrobial and anti-inflammatory effects, while the (4-methylbenzyl)thio substituent may influence lipophilicity and target binding .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-2-4-15(5-3-14)11-27-21-23-17(12-28-21)9-20(24)22-10-16-6-7-18-19(8-16)26-13-25-18/h2-8,12H,9-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBIOYTVUNNVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that combines elements from both benzodioxole and thiazole moieties, contributing to its biological activity. The molecular formula is C20H22N2O2SC_{20}H_{22}N_2O_2S, with a molecular weight of approximately 358.47 g/mol. The presence of the benzo[d][1,3]dioxole ring is notable for its role in enhancing bioactivity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide. For example:

  • Mechanism of Action : Research indicates that compounds with similar structures exhibit significant antitumor activity through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) and modulation of apoptosis pathways. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...HepG2< 5
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...HCT116< 5

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Similar thiazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes leads to a decrease in pro-inflammatory mediators such as prostaglandins.

Case Study: COX Inhibition

A study demonstrated that thiazole derivatives exhibited significant COX inhibition, leading to reduced inflammation in animal models . The results indicated that certain structural modifications could enhance anti-inflammatory efficacy.

Structure-Activity Relationship (SAR)

The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can be attributed to specific structural features:

  • Benzodioxole Ring : Enhances interaction with biological targets.
  • Thiazole Moiety : Contributes to cytotoxicity against cancer cells.
  • Substituents on Thiazole : Modifications can improve selectivity and potency.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiazole derivatives, similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. A study synthesized various thiazole derivatives and evaluated their efficacy against a range of bacterial and fungal pathogens. The results demonstrated promising antimicrobial activity, suggesting that compounds with thiazole moieties could be developed into new antimicrobial agents .

Anticancer Properties
The compound's structure suggests potential anticancer applications. Thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar thiazole structures have shown effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Enzyme Inhibition

Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor is noteworthy, particularly in the context of Alzheimer's disease. Compounds that inhibit this enzyme can help increase acetylcholine levels in the brain, which is crucial for cognitive function. Research has shown that thiazole derivatives can exhibit significant inhibitory activity against acetylcholinesterase, thereby contributing to the development of therapeutic agents for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is essential for optimizing its biological activity. Modifications to the benzodioxole and thiazole components can lead to enhanced potency and selectivity against specific targets. For example, variations in substituents on the thiazole ring have been linked to increased antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of thiazole derivatives and tested their antimicrobial activity using standard methods against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher efficacy compared to traditional antibiotics, suggesting a potential role in combating drug-resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives demonstrated that some compounds significantly inhibited the growth of MCF7 breast cancer cells. The most potent compounds induced apoptosis through caspase activation pathways, highlighting their potential as lead candidates for further development in cancer therapeutics .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The target compound’s structure combines three critical elements:

Benzo[d][1,3]dioxol-5-ylmethyl group : Enhances metabolic stability and bioavailability.

(4-Methylbenzyl)thio substituent : Modulates electronic and steric properties.

Comparison Table of Structural Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight Reference
Target Compound Thiazol-4-yl + acetamide (4-Methylbenzyl)thio, benzo[d][1,3]dioxol-5-ylmethyl ~443.5 g/mol*
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)amino)acetamide (C26) Acetamide Bromothiophene, benzo[d][1,3]dioxol-5-ylmethyl ~435.3 g/mol
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Acetamide Bromobenzyl, methylamino, benzo[d][1,3]dioxol-5-ylmethyl ~431.3 g/mol
Compound 6 () Thieno[2,3-d]pyrimidin-4-amine Dimethoxybiphenylthio, benzo[d][1,3]dioxol-5-ylmethyl 619.75 g/mol
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (74) Thiazol + cyclopropanecarboxamide Methoxyphenyl, pyrrolidinyl benzoyl, benzo[d][1,3]dioxol-5-yl ~570.6 g/mol

*Estimated based on formula C21H20N2O3S2.

Structural Insights

  • Heterocyclic Diversity : Unlike C26 and SW-C165 (), which use simple acetamide backbones, the target compound’s thiazol core may improve binding to enzymes or receptors requiring planar heterocycles .
  • Substituent Effects : The (4-methylbenzyl)thio group in the target compound contrasts with brominated substituents in C26 and SW-C165, likely altering electronic properties (e.g., reduced electronegativity) and lipophilicity (logP ~3.5 vs. ~3.8 for C26) .
  • Molecular Weight : The target compound’s moderate size (~443 g/mol) suggests favorable bioavailability compared to bulkier analogs like Compound 6 (619.75 g/mol) .

Comparison with Analog Syntheses

  • C26/SW-C165 () : Use reductive amination (NaBH(OAc)3) for secondary amine formation, followed by amide coupling .
  • Compound 74 () : Relies on cyclopropanecarboxylic acid coupling to a preformed thiazol-2-amine via carbodiimide-mediated activation .

Pharmacological Activity Comparison

Antimicrobial Potential

  • Benzothiazole Derivatives () : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit antibacterial activity (MIC: 2–8 µg/mL against S. aureus), attributed to thioether and benzothiazole motifs .
  • Acetamide Derivatives () : Compounds with benzo[d]thiazol-5-ylsulfonyl groups show antifungal activity (e.g., MIC: 4 µg/mL against C. albicans), suggesting the target compound’s thiazol-thio group may confer similar effects .

Anti-inflammatory and Analgesic Activity

  • Thiadiazole-Isoxazole Hybrids () : Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) demonstrates COX-2 inhibition (IC50: 0.8 µM), highlighting the role of heterocycles in anti-inflammatory activity .
  • Benzothiazole-Triazole Derivatives () : Compound 5d reduces carrageenan-induced edema by 72% (vs. 65% for diclofenac), suggesting the target compound’s thiazol core may enhance similar pathways .

CNS Activity

    Q & A

    Q. What are the typical synthetic routes and key optimization strategies for synthesizing this compound?

    The synthesis involves multi-step organic reactions, including:

    • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., triethylamine in DMF) .
    • Step 2 : Introduction of the 4-methylbenzylthio group via nucleophilic substitution, requiring precise temperature control (60–80°C) to minimize side reactions .
    • Step 3 : Acetamide coupling using EDC/HOBt as coupling agents, with reaction progress monitored via TLC or HPLC . Optimization : Solvent selection (e.g., DMF for solubility), catalyst use (e.g., Pd/C for hydrogenation steps), and purification via recrystallization or column chromatography improve yield (>70%) and purity (>95%) .

    Q. How is structural confirmation performed for this compound?

    Analytical techniques include:

    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, thiazole carbons at δ 160–170 ppm) .
    • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 483.12) .
    • HPLC : Purity assessment (>98% by reverse-phase C18 column) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    Contradictions often arise from:

    • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
    • Structural Analogues : Compare with derivatives (Table 1) to isolate structure-activity relationships (SAR). For example, fluorinated analogues may enhance target affinity but reduce solubility .
    • Dosage Effects : Replicate studies across a wider concentration range (e.g., 0.1–100 µM) to identify biphasic responses .

    Table 1 : Key Structural Analogues and Biological Activities

    Compound IDStructural VariationObserved ActivityReference
    C26 ( )Bromothiophene substitutionEnhanced antimicrobial activity
    SW-C165 ( )2-Bromobenzyl groupCytotoxicity in HT-29 cells (IC50_{50} = 8.2 µM)
    Compound 3 ()Fluorine substitutionIncreased metabolic stability

    Q. What in silico methods are recommended for predicting target interactions and off-target effects?

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., Hsp90, COX-2). Focus on hydrophobic interactions with the benzodioxole and thiazole moieties .
    • MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .
    • Pharmacophore Screening : Match against databases like ChEMBL to predict off-target kinase inhibition .

    Q. How does this compound compare to structurally similar molecules in terms of pharmacokinetics?

    • Metabolic Stability : Microsomal assays (human liver microsomes) show t1/2_{1/2} = 45 min, inferior to methylated analogues (t1/2_{1/2} > 90 min) due to CYP3A4-mediated oxidation of the benzodioxole group .
    • Membrane Permeability : Caco-2 assays indicate moderate permeability (Papp_{app} = 12 × 106^{-6} cm/s), improved by replacing the 4-methylbenzyl group with smaller substituents .

    Methodological Guidance for Data Interpretation

    Q. What experimental designs are critical for validating mechanism of action (MoA)?

    • Target Knockdown : siRNA silencing of hypothesized targets (e.g., HSP90) followed by dose-response assays to confirm loss of compound efficacy .
    • Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity (KD_D) to purified proteins .
    • Transcriptomics : RNA-seq identifies downstream pathway alterations (e.g., apoptosis markers in treated vs. untreated cells) .

    Q. How can researchers address low solubility in biological assays?

    • Formulation : Use co-solvents (e.g., DMSO ≤ 0.1%) or lipid-based nanoparticles to enhance aqueous solubility .
    • Derivatization : Introduce polar groups (e.g., -OH, -COOH) on the benzylthio moiety without disrupting thiazole ring planarity .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.